![molecular formula C27H22N2O5S B307100 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate involves the reaction of 2-naphthylamine, 3-acetyl-2,5-dihydro-1,3,4-oxadiazole, and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
Nom du produit |
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C27H22N2O5S |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[2-(3-acetyl-5-naphthalen-2-yl-2H-1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H22N2O5S/c1-18-11-15-23(16-12-18)35(31,32)34-25-10-6-5-9-24(25)27-29(19(2)30)28-26(33-27)22-14-13-20-7-3-4-8-21(20)17-22/h3-17,27H,1-2H3 |
Clé InChI |
AWVBTMIOGYHBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)
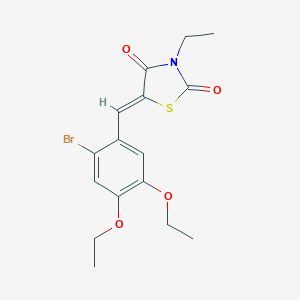

![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)

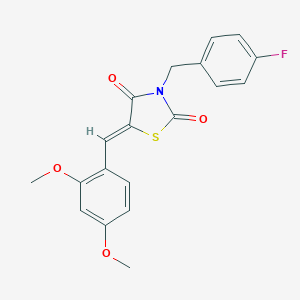
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)
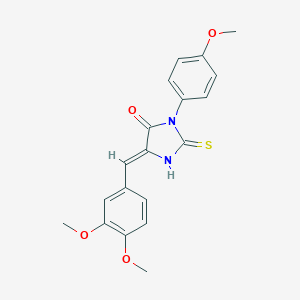
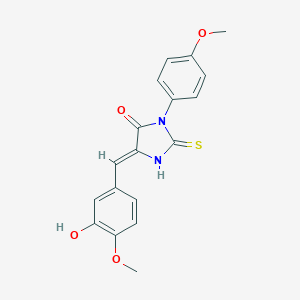
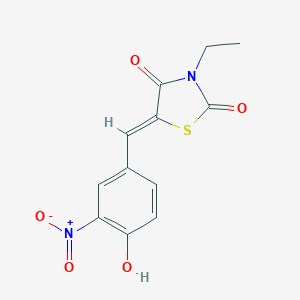
![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)